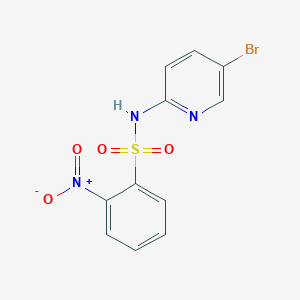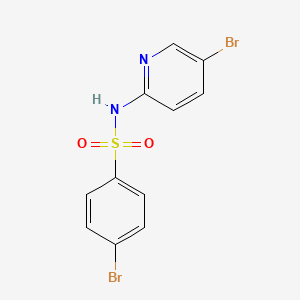![molecular formula C14H14ClN3O B4285972 N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to "N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea" involves reactions that form complex structures, offering insight into the compound's formation and potential for varied applications. Novel derivatives have been synthesized through the reaction of acylazides with specific thiadiazoles, indicating a versatile approach to creating related compounds with potential biological activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds, characterized by computational approaches, reveals significant electro-optic properties. For instance, the study of a chalcone derivative provided insights into its HOMO-LUMO gap and electrostatic potential maps, crucial for understanding the compound's electronic and optical behavior (M. Shkir, S. AlFaify, M. Arora, V. Ganesh, Haider Abbas, & I. Yahia, 2018).
Chemical Reactions and Properties
Chemical reactions involving "N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea" derivatives can yield compounds with significant biological activities. For example, compounds synthesized from the reaction of 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole have demonstrated good plant growth regulating activity, showcasing the chemical versatility and potential utility of these compounds (Wang Yan-gang, 2008).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and bonding characteristics, are crucial for understanding their stability and reactivity. Investigations into the crystal structure of similar ureas have provided detailed insights into their molecular arrangements and intermolecular interactions, informing their physical stability and potential interactions (Shaoyong Ke & Sijia Xue, 2008).
Chemical Properties Analysis
The chemical properties of "N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea" derivatives, including their reactivity and potential for forming diverse chemical bonds, play a significant role in their application in various scientific domains. Studies on the synthesis, characterization, and evaluation of related compounds have highlighted their importance as potential anticancer agents, indicating the broad scope of chemical properties and applications of these compounds (Jian Feng, Tai Li, Shishao Liang, Chuanming Zhang, Xiaoyu Tan, Ning Ding, Xin Wang, Xiaoping Liu, & Chun Hu, 2020).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(13-7-2-3-8-16-13)17-14(19)18-12-6-4-5-11(15)9-12/h2-10H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPLYRQVKFHXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-chloro-2-methylphenyl)urea](/img/structure/B4285892.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4285899.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-chloro-4-methylphenyl)urea](/img/structure/B4285908.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4285914.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285941.png)


![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)

